3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a pyrrolopyridine derivative followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Metal catalysts like palladium or copper in the presence of appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as an FGFR inhibitor is attributed to its ability to bind to the ATP-binding site of the receptor, thereby blocking its activity and subsequent signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrrolopyridine ring.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolopyridine derivative with different reactivity and applications.
Uniqueness
3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds and materials with specialized properties.
Properties
IUPAC Name |
3,3-dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-3(12(14)15)1-2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXXOYWALDXSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(C(=O)N2)(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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